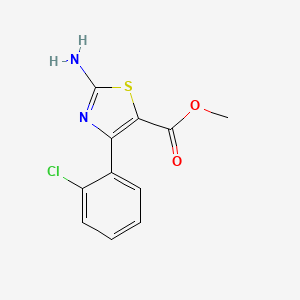

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate

Description

Historical Context of Aminothiazole Chemistry

The development of aminothiazole chemistry traces its origins to the fundamental work conducted by Hofmann and Hantzsch in the late 19th and early 20th centuries, who established the groundwork for thiazole synthesis and manipulation. The Hantzsch thiazole synthesis, first described in the early 1900s, provided the foundational methodology for constructing thiazole rings through the condensation of alpha-haloketones with thioamides or thiourea derivatives. This seminal reaction mechanism enabled the systematic exploration of thiazole chemistry and paved the way for the development of numerous aminothiazole derivatives. The historical significance of this synthetic approach cannot be overstated, as it established the fundamental principles that continue to guide thiazole synthesis today.

The evolution of aminothiazole chemistry gained momentum during the mid-20th century when researchers began to recognize the biological potential of these heterocyclic compounds. The discovery that thiamine, also known as vitamin B1, contains a thiazole ring structure highlighted the biological importance of this heterocycle and stimulated further research into synthetic aminothiazole derivatives. This recognition led to intensive investigation of various substitution patterns and structural modifications, ultimately resulting in the development of numerous pharmaceutical agents containing the aminothiazole motif.

The synthesis of specific derivatives such as methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate represents a more recent advancement in this field, reflecting the ongoing refinement of synthetic methodologies and the increasing sophistication of medicinal chemistry approaches. Modern synthetic strategies have evolved to incorporate more efficient reaction conditions, improved selectivity, and enhanced functional group tolerance, enabling the preparation of complex aminothiazole derivatives with precise substitution patterns.

Significance in Heterocyclic Chemistry

The significance of 2-aminothiazole derivatives in heterocyclic chemistry extends far beyond their synthetic accessibility, encompassing their unique electronic properties, structural versatility, and remarkable biological activity profiles. The thiazole ring system represents one of the most important five-membered heterocycles containing both sulfur and nitrogen atoms, exhibiting distinctive electronic characteristics that contribute to its widespread utility in chemical and biological applications. The presence of both electron-donating and electron-withdrawing atoms within the ring structure creates a unique electronic environment that facilitates diverse chemical transformations and biological interactions.

The heterocyclic nature of aminothiazoles confers several advantageous properties that make them particularly valuable in drug discovery and development. The sulfur and nitrogen atoms within the thiazole ring can participate in hydrogen bonding interactions, coordinate with metal centers, and engage in various non-covalent interactions with biological targets. These properties, combined with the ability to introduce diverse substituents at multiple positions around the ring, provide medicinal chemists with a versatile scaffold for optimizing pharmacological properties such as potency, selectivity, and pharmacokinetic characteristics.

Recent research has demonstrated that 2-aminothiazole derivatives occupy a dominant position in organic and medicinal chemistry due to their exceptional reactivity and broad spectrum of biological activities. The scaffold has proven particularly valuable in the development of anticancer, antimicrobial, anti-inflammatory, and antioxidant agents, with many derivatives showing promising therapeutic potential across multiple disease areas. The structural diversity achievable within this chemical class, exemplified by compounds such as this compound, continues to drive innovation in heterocyclic chemistry and pharmaceutical research.

Classification within 2-Aminothiazole Derivatives

This compound belongs to a specific subclass of 2-aminothiazole derivatives characterized by substitution at positions 4 and 5 of the thiazole ring. This classification system is based on the substitution pattern around the thiazole core, with derivatives categorized according to the nature and position of substituents. The compound under examination represents a multi-substituted aminothiazole derivative featuring both aryl substitution at position 4 and ester functionality at position 5, placing it within the category of 4,5-disubstituted 2-aminothiazoles.

Within the broader classification of 2-aminothiazole derivatives, this compound can be further categorized based on the specific nature of its substituents. The presence of a 2-chlorophenyl group at position 4 classifies it among the halogenated aryl-substituted aminothiazoles, while the methyl carboxylate group at position 5 places it within the ester-functionalized aminothiazole family. This dual classification reflects the compound's unique structural features and distinguishes it from simpler aminothiazole derivatives that may contain only single substituents or different functional groups.

The classification of 2-aminothiazole derivatives has practical implications for understanding structure-activity relationships and predicting biological properties. Research has shown that different substitution patterns can dramatically influence biological activity, with specific substituents at positions 4 and 5 playing crucial roles in determining pharmacological profiles. The systematic classification of these derivatives enables researchers to identify patterns and trends that guide the design of new compounds with improved therapeutic potential.

| Classification Category | Structural Feature | Example Compounds | Biological Activity |

|---|---|---|---|

| 4-Aryl substituted | Aryl group at position 4 | 2-amino-4-phenylthiazole | Antimicrobial |

| 5-Carboxylate substituted | Ester group at position 5 | Methyl 2-aminothiazole-5-carboxylate | Antitubercular |

| 4,5-Disubstituted | Multiple substituents | This compound | Multiple activities |

| Halogenated derivatives | Halogen-containing substituents | 2-amino-4-(chlorophenyl)thiazoles | Enhanced potency |

Chemical and Structural Overview

This compound exhibits a complex molecular architecture characterized by the molecular formula C11H9ClN2O2S and a molecular weight of 268.72 grams per mole. The compound features a central thiazole ring system decorated with three distinct functional groups: an amino group at position 2, a 2-chlorophenyl substituent at position 4, and a methyl carboxylate moiety at position 5. This substitution pattern creates a molecule with both electron-donating and electron-withdrawing character, influencing its chemical reactivity and biological properties.

The structural analysis reveals several key features that contribute to the compound's distinctive properties. The 2-chlorophenyl group introduces both steric bulk and electronic effects through the presence of the chlorine atom, which can influence molecular conformation and interaction with biological targets. The positioning of the chlorine atom at the ortho position of the phenyl ring creates additional steric constraints that may affect the compound's binding characteristics and pharmacological activity. The methyl carboxylate functionality at position 5 provides a site for potential hydrolysis and metabolic transformation, while also contributing to the compound's overall polarity and solubility characteristics.

The three-dimensional structure of this compound can be described using various molecular descriptors and computational parameters. The compound's Simplified Molecular Input Line Entry System representation is given as O=C(C1=C(C2=CC=CC=C2Cl)N=C(N)S1)OC, which provides a standardized notation for its molecular connectivity. The International Chemical Identifier key for this compound has been determined through computational analysis, enabling precise identification and database searching.

The molecular conformation of this compound is influenced by several factors, including intramolecular interactions between the various substituents and the electronic properties of the thiazole ring system. The amino group at position 2 can participate in hydrogen bonding interactions, both intramolecularly with other substituents and intermolecularly with solvent molecules or biological targets. The carboxylate ester functionality provides additional sites for hydrogen bonding and can undergo hydrolysis under appropriate conditions, potentially leading to the formation of the corresponding carboxylic acid derivative.

Propriétés

IUPAC Name |

methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2S/c1-16-10(15)9-8(14-11(13)17-9)6-4-2-3-5-7(6)12/h2-5H,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYGARGOAHUXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=C(S1)N)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674520 | |

| Record name | Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065074-40-9 | |

| Record name | Methyl 2-amino-4-(2-chlorophenyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate typically involves the reaction of 2-chlorobenzaldehyde with thiourea and methyl bromoacetate under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorophenyl group can be reduced to form phenyl derivatives.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other chemical intermediates

Mécanisme D'action

The mechanism of action of methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways, leading to its biological effects

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Position and Structural Variations

The position of the chlorine atom on the phenyl ring significantly influences physicochemical properties and biological activity. Key analogs include:

Key Observations :

- 2-Chlorophenyl derivatives are less commonly available but have been explored in antiviral studies.

- 4-Chlorophenyl analogs exhibit enhanced metabolic stability due to steric and electronic effects, making them preferred in drug development .

- Ethyl ester variants (e.g., Ethyl 2-amino-4-(4-chlorophenyl)thiazole-5-carboxylate) are used as intermediates for coupling reactions to generate amides or ureas .

Comparative Reactivity :

- Methyl esters are more reactive toward hydrolysis than ethyl esters, impacting their stability in biological systems.

- Chlorine position affects electronic properties: 4-chloro derivatives show higher electron-withdrawing effects, enhancing electrophilic substitution reactivity .

Antiviral Activity :

- Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate (a 4-chloro analog) demonstrated potent inhibition of yellow fever virus (YFV) with an EC₅₀ of 0.8 μM, attributed to improved metabolic stability .

- 2-Chlorophenyl derivatives are less studied but hypothesized to exhibit similar mechanisms via thiazole-mediated interference with viral envelope proteins .

Enzyme Inhibition :

- Methyl 2-amino-4-(3-chlorophenyl)thiazole-5-carboxylate was used to synthesize SIRT2 inhibitors, showing IC₅₀ values in the nanomolar range .

Physicochemical Properties

| Property | 2-Chloro Derivative | 4-Chloro Derivative |

|---|---|---|

| LogP (Predicted) | 2.8 | 3.1 |

| Aqueous Solubility | Low (ester hydrolysis prone) | Moderate (enhanced stability) |

| Melting Point | Not reported | 120–125°C (ethyl analog) |

Activité Biologique

Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate (CAS 1065074-40-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of the chlorophenyl group enhances its biological activity, making it a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism, contributing to its antimicrobial properties. For example, it interferes with the activity of certain bacterial enzymes, leading to cell death.

- Cell Signaling Modulation : It influences cellular signaling pathways, particularly those involved in apoptosis and cell proliferation. The modulation of pathways such as MAPK/ERK has been observed, indicating potential anticancer effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Mycobacterium tuberculosis, with promising results. The minimum inhibitory concentration (MIC) against M. tuberculosis was found to be notably low, suggesting potent activity against this pathogen .

Anticancer Potential

The compound has demonstrated cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG2). Studies have shown that it induces apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have reported IC50 values indicating effective growth inhibition at micromolar concentrations .

Table 1: Summary of Biological Activities

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-4-(2-chlorophenyl)thiazole-5-carboxylate, and how can purity be optimized?

The compound is typically synthesized via cyclization reactions using dimethyl or diethyl acetone-1,3-dicarboxylate as starting materials. A common method involves treating these precursors with sulfuryl chloride (SO₂Cl₂) and thiourea under controlled conditions to form the thiazole core . Purity optimization includes recrystallization from solvent systems like dichloromethane (DCM) and ethanol (EtOH) . For intermediates, column chromatography with silica gel (hexane/ethyl acetate gradients) is recommended to isolate isomers or byproducts .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the thiazole ring substitution pattern and ester/amine functionalities. Aromatic protons from the 2-chlorophenyl group typically appear as multiplets in δ 7.2–7.6 ppm .

- LC-MS : To verify molecular weight (e.g., [M+H]⁺ at m/z ~323 for C₁₁H₈ClN₂O₂S) and detect impurities .

- FTIR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3400 cm⁻¹ (NH₂ stretching) confirm functional groups .

Q. How can solubility challenges be addressed during experimental design?

The compound exhibits limited aqueous solubility due to its hydrophobic aryl and ester groups. Use polar aprotic solvents (DMF, DMSO) for reactions, and consider sonication or heating (≤60°C) to enhance dissolution . For biological assays, solubilize in DMSO (≤1% v/v) to avoid interference .

Advanced Research Questions

Q. How can reaction yields be improved for cyclization steps involving sulfuryl chloride?

Optimize stoichiometry: Use a 1.2–1.5 molar excess of sulfuryl chloride to ensure complete cyclization while minimizing side reactions. Control reaction temperature (0–5°C during addition, then gradual warming to room temperature) to prevent overchlorination . Post-reaction, quench excess SO₂Cl₂ with ice-cold water and extract promptly to avoid hydrolysis of the ester group .

Q. What strategies resolve structural ambiguities in intermediates, such as tautomerism or isomerism?

For tautomeric forms (e.g., keto-enol equilibria), use variable-temperature NMR or X-ray crystallography. In cases of isomerism (e.g., E/Z or positional isomers), employ preparative HPLC with chiral columns or NOESY experiments to differentiate spatial arrangements . For crystallography, refine structures using SHELXL (via Olex2 or SHELXTL interfaces) with anisotropic displacement parameters .

Q. How do substituents (e.g., 2-chlorophenyl vs. 4-chlorophenyl) influence electronic properties and reactivity?

Computational tools (DFT, Gaussian) can predict electronic effects. The 2-chlorophenyl group introduces steric hindrance and electron-withdrawing effects, reducing nucleophilic attack at the thiazole C-2 position compared to 4-substituted analogs. Compare Hammett σ values (σ_meta for Cl = 0.37) to correlate substituent effects with reaction rates . Experimentally, substituent impacts are assessed via competitive reactions monitored by HPLC .

Q. How should researchers handle contradictory spectral data (e.g., unexpected NOE correlations or LC-MS adducts)?

- Unexpected NOEs : Re-examine crystal packing effects (via PLATON analysis) or consider dynamic processes in solution .

- LC-MS adducts : Use high-resolution MS (HRMS) to distinguish adducts (e.g., Na⁺, K⁺) from true molecular ions. Adjust ionization parameters (e.g., ESI voltage) to suppress adduct formation .

- X-ray vs. NMR discrepancies : Cross-validate using IR and computational geometry optimization (Mercury or Avogadro) .

Q. What are the best practices for determining crystal structures of thiazole derivatives with flexible substituents?

- Grow crystals via slow evaporation from ethyl acetate or acetonitrile .

- Collect high-resolution data (≤0.8 Å) at low temperature (100 K) to minimize thermal motion .

- Use SHELXD for structure solution (direct methods) and SHELXL for refinement. For disordered groups (e.g., ester moieties), apply PART and SIMU restraints . Visualize final structures with ORTEP-3 to validate geometry .

Methodological Notes

- Synthesis Optimization : Pilot reactions should scale ≤5 mmol to manage exothermic steps safely .

- Data Reproducibility : Document solvent batch effects (e.g., DMF with ≤0.1% water) to ensure consistent yields .

- Safety : Avoid prolonged exposure to sulfuryl chloride; use fume hoods and acid-resistant PPE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.